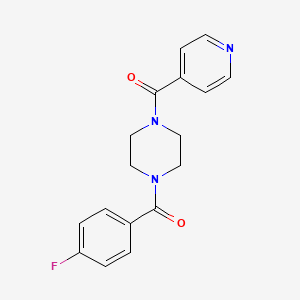
2-(4-methoxyphenyl)-N',N'-diphenylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves condensation reactions, base-promoted reactions, and reactions with substituted aromatic aldehydes to produce intermediate Schiff bases or the desired hydrazides. For example, compounds with similar structures have been synthesized through reactions of methoxyphenyl-based formazans with nickel nitrate in acid medium or by base-promoted reactions between benzoxazole derivatives and acyl chlorides (Rezinskikh et al., 2007), (Boyarskaya et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using single-crystal X-ray diffraction, revealing planar configurations and specific bond lengths and angles indicative of the compound's stability and potential for intermolecular interactions. Intramolecular hydrogen bonding and geometrical optimization using density functional theory (DFT) have also been reported (Inkaya et al., 2012).
Chemical Reactions and Properties
Compounds with similar structures exhibit significant reactivity, including the ability to form Schiff bases and undergo further reactions with metals or other reagents to form complexes or other derivatives. For example, reactions with nickel nitrate or diphenylacetyl chloride have been described, leading to compounds with varied biological activities (Wujec et al., 2014).
Physical Properties Analysis
The physical properties, such as crystallization patterns and hydrogen bonding, significantly influence the compound's overall stability and solubility. Crystallization in specific space groups with detailed unit cell parameters has been observed, highlighting the impact of molecular interactions on the solid-state structure (Dong et al., 2009).
Chemical Properties Analysis
The electronic properties and potential interactions of compounds with similar structures have been explored through advanced computational studies, including DFT and molecular docking. These studies provide insights into the compound's reactivity, electronic distribution, and potential for biological interactions. The exploration of frontier molecular orbitals and π–π stacking capacities are critical for understanding the compound's chemical behavior and potential applications (Bakheit et al., 2023).
科学的研究の応用
Exposure and Environmental Impact
2-(4-methoxyphenyl)-N',N'-diphenylacetohydrazide, while not directly studied, shares structural similarities with compounds that have been extensively researched for their environmental impact and bioaccumulation. For example, studies on polybrominated diphenyl ethers (PBDEs) and their hydroxylated and methoxylated derivatives, which are structurally related due to the presence of methoxy groups and phenyl rings, indicate significant environmental persistence and potential for bioaccumulation. These compounds have been detected in human serum, suggesting widespread exposure through environmental contamination (Sjödin et al., 1999), (Sjödin et al., 2004).
Metabolism and Health Implications
Research on similar compounds, such as N-(4-hydroxyphenyl)retinamide, has explored their metabolism and potential therapeutic applications, including their role in cancer prevention. Studies have assessed the tolerability and metabolic pathways of these compounds, offering insights into how 2-(4-methoxyphenyl)-N',N'-diphenylacetohydrazide might be metabolized in the body and its potential health implications (Conley et al., 2000).
Endocrine Disruption and Contaminant Exposure
The presence of methoxy and phenyl groups in environmental contaminants has raised concerns about their endocrine-disrupting capabilities. Studies on nonylphenols, which share structural motifs with 2-(4-methoxyphenyl)-N',N'-diphenylacetohydrazide, have shown that they are ubiquitous in food, indicating potential widespread human exposure. The endocrine-disrupting activities of these compounds, evidenced by their effects on estrogenic and other hormonal pathways, suggest areas of concern for related compounds (Guenther et al., 2002).
Potential for Therapeutic Use
While direct studies on 2-(4-methoxyphenyl)-N',N'-diphenylacetohydrazide are lacking, research on structurally related compounds has explored their potential therapeutic uses. For instance, studies on hydroxylated derivatives of PBDEs and other related compounds have examined their interactions with thyroid hormones, suggesting that understanding the metabolic and endocrine effects of these compounds can lead to novel therapeutic interventions for thyroid disorders and other health conditions (Wan et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-methoxyphenyl)-N',N'-diphenylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-25-20-14-12-17(13-15-20)16-21(24)22-23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRRRTBTHCTUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N',N'-diphenylacetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5570055.png)
![N-(4-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5570071.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5570078.png)

![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5570103.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5570108.png)
![(3R*,4S*)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5570123.png)

![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5570143.png)
![8-fluoro-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-quinolinecarboxamide](/img/structure/B5570150.png)

![1-[5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5570158.png)
![1-[(4-bromo-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570165.png)